3-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-(1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O3S/c18-13-10-3-1-2-4-12(10)24-14(13)17(23)19-8-5-6-9-11(7-8)16(22)20-15(9)21/h1-7H,(H,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNPNOINJVBCTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the chlorination of a benzothiophene derivative followed by the introduction of the isoindoline moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.
Scientific Research Applications
Research indicates that compounds related to 3-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzothiophene-2-carboxamide exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Anticancer Activity
Studies have shown that similar compounds can demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiophene have been synthesized and evaluated for their anticancer properties. Notably, compounds containing the isoindole moiety have shown promising results against HeLa and MCF-7 cancer cell lines with IC50 values indicating significant potency .
Antimicrobial Properties
The antimicrobial efficacy of compounds with similar structures has been evaluated against a range of pathogens. Research indicates that these compounds can inhibit the growth of mycobacterial and fungal strains effectively, making them potential candidates for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. The presence of specific functional groups and their positions on the benzothiophene core significantly influence the compound's lipophilicity and overall bioactivity .
Case Studies
- Antitumor Activity : A study synthesized various derivatives of benzothiophene and evaluated their anticancer activity in vitro. The results indicated that modifications to the benzothiophene structure could enhance cytotoxicity against cancer cells while reducing toxicity towards normal cells .
- Antimicrobial Evaluation : Another investigation focused on a series of chlorinated benzamides, revealing that certain derivatives exhibited antimicrobial activity comparable to established antibiotics like ciprofloxacin and penicillin G. This suggests that 3-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzothiophene-2-carboxamide may share similar mechanisms of action .
Potential Applications in Drug Development
Given its promising biological activities, 3-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzothiophene-2-carboxamide may serve as a lead compound in drug discovery programs targeting cancer and infectious diseases. Its structural characteristics allow for modifications that could enhance efficacy and reduce side effects.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The target compound’s structural analogs differ primarily in substituents attached to the carboxamide nitrogen. Key examples include:
*Abbreviated for clarity.
†Calculated based on molecular formula.
Key Observations :
- Bioactivity : The imidazole-containing analog (CAS 95059-41-9) may exhibit enhanced solubility and metal-binding properties due to the imidazole ring, which is absent in the thiazole or isoindole derivatives .
- Hydrogen Bonding : The isoindole-1,3-dione group in the target compound facilitates strong hydrogen-bonding networks, as seen in related terphenyl-isoindole derivatives (e.g., N-(1,3-dioxoisoindol-2-yl)carboxamides) . This contrasts with the sulfone and thiazole substituents in other analogs, which prioritize hydrophobic interactions .
Hydrogen Bonding and Crystal Packing
The isoindole-1,3-dione moiety in the target compound likely forms intermolecular N–H···O and C=O···H–C bonds, as observed in structurally similar terphenyl-isoindole carboxamides . This contrasts with the sulfur-containing analogs (e.g., thiazole or sulfone derivatives), where S···π or S–O interactions dominate . Graph-set analysis (as per Etter’s rules ) would predict R₂²(8) motifs for the isoindole derivative, enhancing thermal stability compared to less polar analogs.
Pharmacological Potential
Though explicit data on the target compound is lacking, related benzothiophene carboxamides show antiandrogen and antineoplastic activities. For example, bavdegalutamide (a structurally complex isoindole derivative) is an antiandrogen agent targeting hormone receptors . The imidazole analog (CAS 95059-41-9) may share similar biological targets due to its metal-coordinating imidazole group .
Research Tools and Methodologies
- Crystallography : SHELX and Mercury are widely used for structural refinement and visualization.
- Hydrogen-Bond Analysis : Etter’s graph-set theory and IsoStar databases aid in predicting interaction patterns.
- Synthetic Validation : Elemental analysis (e.g., C, H, N percentages) ensures purity, as demonstrated in isoindole-terphenyl syntheses .
Biological Activity
3-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Basic Information
- Molecular Formula : C₁₁H₉ClN₂O₃
- Molecular Weight : 252.65 g/mol
- CAS Number : 127033437
Structural Characteristics
The compound features a benzothiophene core and an isoindole moiety, which contribute to its biological properties. The presence of chlorine and carboxamide functional groups enhances its pharmacological potential.
Anticancer Activity
Research indicates that compounds structurally related to 3-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzothiophene-2-carboxamide exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it exhibits moderate antibacterial effects against Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis .
Neuroprotective Effects
There is emerging evidence that compounds in this class may possess neuroprotective properties. For example, related benzothiophene derivatives have been shown to protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .
In Vitro Studies
- Anticancer Assays : A study conducted on various cancer cell lines demonstrated that the compound inhibited cell growth by more than 50% at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase-3 activity .
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus revealed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating potential as an antibacterial agent .
In Vivo Studies
Research involving animal models has shown that administration of the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. Histological analysis revealed increased apoptotic cell death within the tumors treated with the compound compared to controls .
Biological Activity Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
